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Abstract

TNO155, a selective, allosteric inhibitor of the protein tyrosine phosphatase SHP2, is emerging
as a promising therapeutic agent in oncology.[1] Beyond its direct effects on tumor cell
signaling, TNO155 demonstrates significant immunomodulatory activity, reshaping the tumor
microenvironment (TME) from an immunosuppressive to an anti-tumorigenic state. This
technical guide provides a comprehensive overview of the preclinical and clinical evidence
detailing the impact of TNO155 on the TME. It includes a summary of key quantitative data,
detailed experimental protocols, and visualizations of the underlying signaling pathways and
experimental workflows to facilitate a deeper understanding and further investigation into this
novel therapeutic.

Introduction to TNO155 and its Target: SHP2

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that
plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases
(RTKs).[2][3] It is a key component of the RAS-mitogen-activated protein kinase (MAPK)

signaling pathway, which is frequently dysregulated in various cancers.[1] SHP2 activation
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promotes cell growth, proliferation, and survival.[1] TNO155 is an orally bioavailable, allosteric
inhibitor of SHP2, preventing its activation and subsequently inhibiting downstream signaling.

[1]

The rationale for targeting SHP2 extends beyond tumor-intrinsic effects. SHP2 is also a crucial
regulator of the immune system, influencing the function of various immune cells within the
TME.[2][4] By inhibiting SHP2, TNO155 can modulate the TME, enhancing anti-tumor
immunity.[5][6]

TNO155's Impact on the Tumor Microenvironment:
Key Findings

Preclinical and clinical studies have demonstrated that TNO155 exerts a multi-faceted effect on
the TME, primarily by:

» Reprogramming Macrophages: TNO155 has been shown to inhibit the maturation of
immunosuppressive M2-like tumor-associated macrophages (TAMs).[7][8] This is achieved
by blocking CSF-1R signaling, which is critical for their differentiation and survival.[5][7] This
leads to a shift in the macrophage population towards a more pro-inflammatory, anti-tumor
M1 phenotype.[5][6]

» Enhancing T-cell Activity: SHP2 is involved in the signaling pathways of immune checkpoint
receptors like PD-1.[2] Inhibition of SHP2 can augment T-cell mediated anti-tumor immunity.

[2]

e Synergizing with Other Therapies: TNO155 has shown significant synergistic anti-tumor
activity when combined with other cancer therapies, including:

o Immune Checkpoint Inhibitors (e.g., anti-PD-1): By reducing immunosuppressive signals
in the TME, TNO155 can enhance the efficacy of checkpoint blockade.[7][8]

o KRAS G12C Inhibitors: TNO155 can block the feedback reactivation of wild-type RAS
isoforms that is often induced by KRAS G12C inhibitors, leading to a more sustained
inhibition of the MAPK pathway and enhanced anti-tumor response.[7][8][9][10]
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o Other Targeted Therapies: Combination benefits have also been observed with EGFR
inhibitors, BRAF inhibitors, and CDK4/6 inhibitors.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies

investigating the effects of TNO155.

Table 1: Preclinical In Vivo Efficacy of TNO155 Combinations

Combination

Cancer Model Outcome Reference
Therapy
o Sustained ERK
EGFR-mutant Lung TNO155 + Nazartinib o
) inhibition and [7]
Cancer (EGFRI) o ]
combination benefit
) Blocked ERK
TNO155 + Dabrafenib
BRAFV600E ) o feedback activation
(BRAFi) + Trametinib o [7]
Colorectal Cancer ) and synergistic
(MEKIi) _
efficacy
Enhanced and
TNO155 + KRAS sustained MAPK
KRAS G12C Cancers o o [71[10]
G12C inhibitor pathway inhibition,
enhanced efficacy
o Combination benefit in
Lung and Colorectal TNO155 + Ribociclib
] a large panel of [7]
Cancer PDX (CDK4/6i)
xenografts
Combination activity
Syngeneic Mouse TNO155 + anti-PD-1 and remodeling of the 7110]

Models

antibody

immune

microenvironment

Table 2: Clinical Trial Data for TNO155 Combinations
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. L Key Efficacy
Trial ID Combination Tumor Types Reference
Data
Disease Control
Rate (DCR):
TNO155 + _
) Advanced Solid 26.3% (all
NCT04000529 Spartalizumab [11]
) Tumors doses); 31.6%
(anti-PD-1)
(recommended
dose)
TNO155 + KRAS G12C-
KontRASt-01 )
JDQ433 (KRAS mutated Solid DCR: 83.3% [9]
(NCT04699188) S
G12C inhibitor) Tumors
Best observed
CTNO155X2101  TNO155 Advanced Solid response: Stable
(NCT03114319) Monotherapy Tumors Disease (20% of
patients)
Table 3: Pharmacodynamic Effects of TNO155
Biomarker Effect Dose Reference
) =225% reduction in
DUSP6 expression )
] 90% of patients; 250%
(gPCR in tumor o >20 mg/day [3]
reduction in 60% of
samples) ]
patients
Downregulation of
Whole-transcriptome MAPK pathway and
] ) ] >20 mg/day [12]
RNA sequencing immunosuppressive
myeloid cells
p-ERK and p-MEK
Dose-dependent ) )
levels (OSCC cell Varies by cell line [13]

lines)

downregulation

Experimental Protocols
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This section provides an overview of the key experimental methodologies used to investigate
the effects of TNO155 on the tumor microenvironment.

In Vitro Cell-Based Assays

4.1.1 Cell Proliferation Assay

o Objective: To assess the anti-proliferative effects of TNO155 alone or in combination with
other agents.

o Methodology:
o Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
o Cells are treated with a dose range of TNO155, a combination agent, or both.

o After a specified incubation period (e.g., 72 hours), cell viability is assessed using a
commercially available assay (e.g., CellTiter-Glo®).

o Data is normalized to vehicle-treated controls, and IC50 values are calculated.
4.1.2 Immunoblotting
e Objective: To determine the effect of TNO155 on key signaling proteins.
o Methodology:
o Cells are treated with TNO155 for a specified time.
o Cell lysates are prepared, and protein concentration is determined.
o Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

o The membrane is blocked and then incubated with primary antibodies against target
proteins (e.g., p-ERK, total ERK, SHP2).

o After washing, the membrane is incubated with a secondary antibody conjugated to a
detection enzyme (e.g., HRP).

© 2026 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388713?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o The signal is detected using a chemiluminescence substrate.

In Vivo Efficacy Studies

e Objective: To evaluate the anti-tumor efficacy of TNO155 in animal models.
o Methodology:

o Human cancer cell lines or patient-derived xenografts (PDX) are implanted into
immunocompromised mice. For studying the immune microenvironment, syngeneic tumor
models in immunocompetent mice are used.

o Once tumors reach a palpable size, mice are randomized into treatment groups (e.g.,
vehicle, TNO155, combination agent, TNO155 + combination agent).

o TNO155 is administered orally at a specified dose and schedule.
o Tumor volume and body weight are measured regularly.

o At the end of the study, tumors are excised for pharmacodynamic analysis (e.g.,
immunoblotting, immunohistochemistry, flow cytometry).

Tumor Microenvironment Analysis
4.3.1 Immunophenotyping by Flow Cytometry

e Objective: To characterize the immune cell populations within the tumor.
» Methodology:
o Tumors from in vivo studies are harvested and dissociated into single-cell suspensions.

o Cells are stained with a panel of fluorescently labeled antibodies specific for different
immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80, CD11b, Gr-1).

o Stained cells are analyzed using a flow cytometer to quantify the proportions of different
immune cell subsets.

4.3.2 Immunohistochemistry (IHC)
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o Objective: To visualize the spatial distribution of immune cells and other markers within the
tumor tissue.

e Methodology:

(¢]

Tumor tissues are fixed, embedded in paraffin, and sectioned.

[¢]

Tissue sections are deparaffinized, rehydrated, and subjected to antigen retrieval.

[¢]

Sections are incubated with primary antibodies against markers of interest.

[e]

A secondary antibody and a detection system are used to visualize the stained cells.

o

Slides are counterstained and imaged.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways
and experimental workflows related to TNO155's mechanism of action.
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Caption: TNO155 inhibits SHP2, blocking RTK, PD-1, and CSF-1R signaling.
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Caption: TNO155 synergizes with KRAS G12C and PD-1 inhibitors.
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Caption: Standard workflow for in vivo efficacy studies of TNO155.
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Conclusion

TNO155 is a promising SHP2 inhibitor with a dual mechanism of action that targets both tumor-
intrinsic signaling pathways and the immunosuppressive tumor microenvironment. The data
summarized in this guide highlight its potential to reprogram the TME, particularly by
modulating macrophage populations, and to synergize with a range of other anti-cancer
therapies. The provided experimental protocols and workflow diagrams serve as a resource for
researchers and drug development professionals seeking to further investigate and harness
the therapeutic potential of TNO155. Continued research and clinical evaluation are crucial to
fully elucidate its role in the evolving landscape of cancer immunotherapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 11/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11550046/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11550046/
https://www.benchchem.com/product/b12388713/docs#tno155-a-deep-dive-into-its-modulation-of-the-tumor-microenvironment
https://www.benchchem.com/product/b12388713/docs#tno155-a-deep-dive-into-its-modulation-of-the-tumor-microenvironment
https://www.benchchem.com/product/b12388713/docs#tno155-a-deep-dive-into-its-modulation-of-the-tumor-microenvironment
https://www.benchchem.com/product/b12388713/docs#tno155-a-deep-dive-into-its-modulation-of-the-tumor-microenvironment
https://www.benchchem.com/product/b12388713?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388713?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

